molecular formula C5H7N3O B13922605 1H-Imidazole-2-acetamide CAS No. 55662-72-1

1H-Imidazole-2-acetamide

Cat. No.: B13922605
CAS No.: 55662-72-1
M. Wt: 125.13 g/mol
InChI Key: ASTRWPOSIDFRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-acetamide is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatile chemical properties and its significance in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-acetamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds .

Comparison with Similar Compounds

1H-Imidazole-2-acetamide can be compared with other imidazole derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

55662-72-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)acetamide

InChI

InChI=1S/C5H7N3O/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8)

InChI Key

ASTRWPOSIDFRGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.